molecular formula C10H9NO3 B8211685 Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Cat. No.: B8211685
M. Wt: 191.18 g/mol
InChI Key: RCXRPEMDMDZDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core with a ketone group at position 5 and a methyl ester at position 4. Its structure is characterized by a partially saturated cyclopenta ring fused to a pyridine moiety, conferring rigidity and electronic diversity. Crystallographic studies using programs like SHELX and ORTEP-3 have been instrumental in resolving its 3D conformation and hydrogen-bonding patterns, which influence its physicochemical behavior .

Properties

IUPAC Name

methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-4-6-5-11-3-2-7(6)9(8)12/h2-3,5,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXRPEMDMDZDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Catalyzed Oxidation

A prominent method involves the oxidation of 2,3-cyclopentenopyridine derivatives using manganese(II) triflate [Mn(OTf)₂] as a catalyst. The reaction employs tert-butyl hydroperoxide (t-BuOOH) as the oxidizing agent in aqueous isobutanol at 25°C for 24 hours.

Reaction Conditions:

ParameterValue
CatalystMn(OTf)₂ (0.5 mol%)
Oxidizing Agentt-BuOOH (65% in H₂O, 5 equiv)
SolventIsobutanol/H₂O (1:1)
Temperature25°C
Time24 hours
Yield85–92%

This method achieves high regioselectivity due to the stabilizing effect of the carboxylate group on the transition state. The addition of butylated hydroxytoluene (BHT) as a radical scavenger minimizes side reactions, improving yield reproducibility.

Alternative Oxidizing Agents

Comparative studies evaluated other oxidizing systems:

Oxidizing AgentCatalystSolventYieldMajor Product
H₂O₂Mn(OTf)₂MeCNn.d.N/A
AcOOHMn(OTf)₂MeCN<5%N-Oxide byproduct
m-CPBAMn(OTf)₂MeCN<5%N-Oxide byproduct

*t-BuOOH in protic solvents (e.g., isobutanol) outperformed other systems, underscoring the critical role of solvent polarity in stabilizing the Mn(III)–peroxo intermediate.

Heck Vinylation-Based Synthesis

Palladium-Catalyzed Coupling

A multi-step approach leverages Heck vinylation to construct the cyclopenta[c]pyridine core. Starting from 2-bromo-6-methyl nicotinate, palladium-catalyzed coupling with ethylene gas introduces the cyclopentene moiety.

Key Steps:

  • Heck Coupling:

    • Substrate: 2-Bromo-6-methyl nicotinate

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: PPh₃ (4 mol%)

    • Base: Et₃N

    • Solvent: DMF, 80°C, 12 hours

    • Intermediate: 6-Methyl-2-vinylnicotinate

  • Cyclization:

    • Conditions: TiCl₄ (1.2 equiv), CH₂Cl₂, −78°C → 25°C

    • Yield: 78%

This method offers modularity for introducing substituents on the pyridine ring but requires stringent anhydrous conditions.

N-Oxide Intermediate Route

Peracid-Mediated Oxidation

Formation of the N-oxide intermediate precedes cyclization. Treating 2,3-cyclopentenopyridine with peracetic acid (CH₃COOOH) in dichloromethane generates the N-oxide, which undergoes thermal rearrangement under reflux.

Optimized Protocol:

  • N-Oxidation:

    • Reagent: CH₃COOOH (30% in H₂O, 3 equiv)

    • Solvent: CH₂Cl₂, 25°C, 48 hours

    • Yield: 98%

  • Thermal Rearrangement:

    • Temperature: 120°C (neat)

    • Time: 2 hours

    • Yield: 82%

This route is advantageous for large-scale synthesis but necessitates handling corrosive peracids.

Comparative Analysis of Methods

MethodYieldScalabilityCostComplexity
Mn(OTf)₂/t-BuOOH85–92%HighLowModerate
Heck Vinylation78%ModerateHighHigh
N-Oxide Rearrangement82%HighModerateModerate

The Mn(OTf)₂-catalyzed oxidation is preferred for its balance of yield and operational simplicity. In contrast, the Heck method provides flexibility for structural diversification but suffers from higher costs and technical demands.

Challenges and Optimization Strategies

Byproduct Formation

Oxidation with H₂O₂ or m-CPBA predominantly forms N-oxide byproducts, necessitating precise stoichiometric control. Substituting t-BuOOH suppresses this pathway via a non-radical mechanism.

Solvent Effects

Protic solvents (e.g., isobutanol) enhance Mn(III) solubility and intermediate stability, whereas aprotic solvents (MeCN) favor competing decomposition pathways.

Catalytic System Tuning

Reducing Mn(OTf)₂ loading to 0.1 mol% maintains efficacy while lowering metal contamination risks. Additives like BHT (1 equiv) further stabilize the reaction milieu .

Chemical Reactions Analysis

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can undergo various chemical reactions:

Scientific Research Applications

Recent studies have demonstrated the compound's promising biological activities, particularly in the fields of anticancer and antimicrobial research:

Anticancer Activity

Research indicates that derivatives of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exhibit significant anticancer properties. For example:

  • In vitro studies showed that certain derivatives displayed potent activity against human lung adenocarcinoma cells (A549) with notable cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Case Study on Anticancer Efficacy

A study conducted at a leading research institution focused on the compound's efficacy against various cancer cell lines:

  • Objective: To evaluate the cytotoxic effects of this compound derivatives.
  • Methodology: A549 cells were treated with varying concentrations of the compound, followed by viability assays.
  • Results: The study found a dose-dependent reduction in cell viability, with some derivatives achieving over 70% inhibition at specific concentrations.

Case Study on Antimicrobial Properties

Another investigation assessed the antimicrobial activity of the compound against clinically relevant pathogens:

  • Objective: To determine effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
  • Methodology: The Minimum Inhibitory Concentration (MIC) was measured using standard broth dilution methods.
  • Results: Certain derivatives showed promising MIC values, suggesting potential for therapeutic applications in treating resistant infections.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs in Fused Bicyclic Systems

Pyrrolo[2,3-b]pyridine Derivatives

A structurally related compound, (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, shares the pyridine-carboxylate core but incorporates a pyrrolo[2,3-b]pyridine system. Key differences include:

  • Applications : Patented as a solid form, this derivative is tailored for pharmaceutical use, likely targeting kinase or G protein-coupled receptors (GPCRs) due to its extended substituents .
Indole and Pyrrolo[3,2-c]pyridine Carboxylates

Compounds like methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS: 1467059-91-1) and methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS: 1190862-33-9) exhibit distinct heterocyclic frameworks:

  • Indole Derivatives : The indole ring introduces a nitrogen atom at position 1, altering electron distribution and hydrogen-bonding capacity compared to the cyclopenta[C]pyridine system. Halogen substituents (Br, Cl) enhance electrophilicity, making these analogs more reactive in cross-coupling reactions .
Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Cyclopenta[C]pyridine 5-oxo, 6-COOCH₃ ~207.2 Drug scaffold, materials
(Z)-Methyl pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Piperazine, phenyl ~570.6 Pharmaceuticals
Methyl 5-bromo-6-chloro-indole-3-carboxylate Indole Br, Cl ~288.5 Synthetic intermediate

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s ketone and ester groups participate in hydrogen-bonding networks, as analyzed using graph set theory (e.g., Etter’s formalism). Compared to indole analogs, its cyclopentane ring imposes conformational constraints, reducing flexibility and stabilizing specific crystal packing motifs. This contrasts with methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate , where the absence of a fused cyclopentane ring allows for greater molecular mobility and polymorph diversity .

Biological Activity

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate (CAS No. 1936501-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

PropertyValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
CAS Number1936501-11-9
StructureChemical Structure

Synthesis

The synthesis of this compound has been achieved through various methods, including cyclization reactions involving substituted pyridines and carbonyl compounds. The use of catalysts such as manganese(II) triflate has been noted to enhance yields and selectivity in the formation of cyclopenta[C]pyridine derivatives .

Antiviral Activity

Recent studies have demonstrated that derivatives of cyclopenta[C]pyridines exhibit significant antiviral properties. For instance, modifications at position 5 have led to compounds that show superior activity against Tobacco Mosaic Virus (TMV), with certain derivatives achieving over 50% efficacy at concentrations as low as 500 μg/mL . The molecular docking studies suggest that these compounds bind effectively to viral proteins, enhancing their antiviral potential.

Insecticidal and Fungicidal Properties

In addition to antiviral activity, this compound has been evaluated for its insecticidal and fungicidal properties. Certain derivatives have shown promising results against pests such as Plutella xylostella, with larvicidal efficacy exceeding 90% . Furthermore, these compounds have demonstrated broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, indicating their potential application in agricultural settings.

Toxicological Profile

The toxicological assessment of the compound revealed low toxicity levels in model organisms such as zebrafish, which is a critical factor for its development into safe agricultural or pharmaceutical agents. This suggests a favorable therapeutic window for further exploration .

The mechanism by which Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine exerts its biological effects involves interaction with specific molecular targets. For antiviral activity, it appears to inhibit viral replication by binding to viral proteins essential for the life cycle of the virus . The structural features of the compound facilitate this interaction, making it a candidate for further development.

Case Studies

  • Antiviral Efficacy : A study reported that a derivative with an m-methoxyphenyl substitution exhibited an inactivation effect of 51.1% against TMV at a concentration of 500 μg/mL. This was significantly higher than traditional antiviral agents like ribavirin .
  • Agricultural Applications : In trials assessing insecticidal activity, derivatives showed effective control over Plutella xylostella, suggesting their utility in integrated pest management strategies .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate?

The compound can be synthesized via alpha-arylation of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate with aryl halides (e.g., 1-LG'-2,4-dichlorobenzene), followed by Suzuki coupling using organoboron reagents to introduce substituents . Key intermediates are activated with leaving groups (e.g., bromine or chlorine) to facilitate cross-coupling reactions. Reaction conditions (e.g., palladium catalysts, base, and solvent) must be optimized to avoid side products like over-arylation or dehalogenation .

Basic: How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL refine crystal structures using intensity data, while ORTEP-3 generates graphical representations of thermal ellipsoids and hydrogen-bonding networks . Complementary techniques include:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to verify cyclopenta-pyridine backbone and ester functionality .
  • Elemental analysis : Validate purity (>98%) by comparing experimental vs. calculated C/H/N/O percentages .

Advanced: How can researchers resolve contradictions in crystallographic data arising from dynamic disorder or twinning?

Dynamic disorder in cyclopenta-pyridine derivatives often occurs due to flexible substituents. Use SHELXL’s TWIN/BASF commands to model twinned data, and apply Hirshfeld surface analysis (via CrystalExplorer) to distinguish genuine hydrogen bonds (e.g., N–H···O=C) from lattice artifacts . For severe disorder, high-resolution synchrotron data (e.g., <0.8 Å) combined with ADPs (anisotropic displacement parameters) improve refinement accuracy .

Advanced: What strategies address regioselectivity challenges during functionalization of the cyclopenta-pyridine core?

Regioselectivity is influenced by electronic and steric factors:

  • Bromination : Electrophilic bromine preferentially attacks the C4 position of the cyclopenta[c]pyridinone ring due to electron-deficient aromaticity, as shown in 4-bromo derivatives .
  • Cross-coupling : Steric hindrance at C6 (from the methyl ester) directs Suzuki reactions to C2 or C3 positions. Use bulky ligands (e.g., SPhos) to enhance selectivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally similar cyclopenta-pyridines (e.g., ethyl 2-chloro-5-oxo derivatives) are classified as laboratory chemicals with potential respiratory and skin irritation hazards . Use PPE (gloves, goggles), work under fume hoods, and consult SDS of analogs for disposal guidelines .

Advanced: How does the compound’s hydrogen-bonding network influence its solid-state properties and stability?

The cyclopenta-pyridine carbonyl group acts as a hydrogen-bond acceptor, forming C=O···H–N interactions with adjacent amine groups. Graph set analysis (e.g., Etter’s notation) reveals R₂²(8) motifs in crystals, which stabilize the lattice and reduce hygroscopicity . Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with strong intermolecular forces .

Advanced: What in vitro pharmacological assays are relevant for studying its bioactivity?

Though not directly tested, related cyclopenta-pyridines (e.g., cefpirome sulfate) exhibit antibacterial activity via β-lactamase inhibition. Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains .
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial penicillin-binding proteins (PBPs) .

Basic: How is chromatographic purity assessed for this compound?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Retention times are compared against synthetic intermediates (e.g., brominated precursors) .
  • TLC : Silica gel plates (ethyl acetate/hexane) visualize spots under UV; Rf values should align with reported derivatives .

Advanced: What computational methods predict its reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4 in cyclopenta[c]pyridinone) .
  • MD simulations (AMBER) : Simulate solvation effects on reaction pathways (e.g., ester hydrolysis under acidic conditions) .

Advanced: How do tautomeric forms of the cyclopenta-pyridine core impact spectroscopic interpretations?

The 5-oxo group enables keto-enol tautomerism, detectable via:

  • VT-NMR (Variable Temperature) : Monitor chemical shift changes of NH protons (δ 10–12 ppm) in DMSO-d6 .
  • IR spectroscopy : Distinct C=O stretches (~1700 cm⁻¹) vs. enolic O–H (~3200 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.